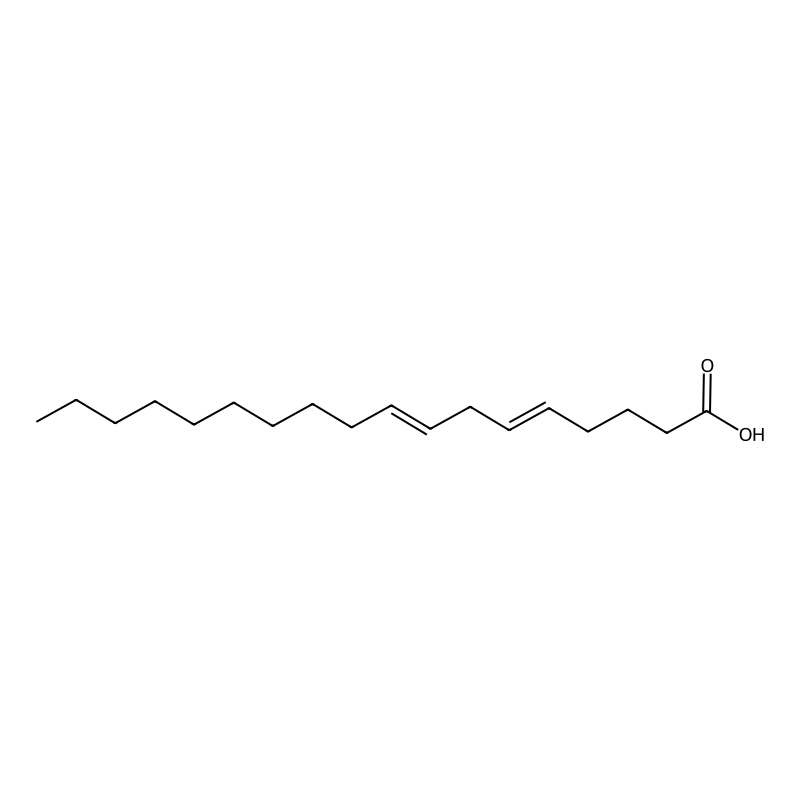

Octadeca-5,8-dienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Octadeca-5,8-dienoic acid, commonly known as sebaleic acid (CAS 22733-46-6), is an 18-carbon polyunsaturated fatty acid (PUFA) characterized by cis double bonds at the 5 and 8 positions. Unlike widely available dietary PUFAs, sebaleic acid is synthesized de novo in human sebaceous glands via the elongation and desaturation of sapienic acid, making it a highly specific biomarker for human sebum [1]. In procurement contexts, this compound is primarily sourced as an authentic analytical standard for advanced lipidomics, a critical component for formulating biologically accurate artificial sebum, and a specialized substrate for modeling indoor environmental ozone reactivity and dermatological lipid peroxidation [2]. Its unique structural profile dictates its non-interchangeability with standard plant-derived C18:2 isomers in any assay requiring true human skin surface lipid representation.

Research Fit

Substituting sebaleic acid with its widely available structural isomer, linoleic acid (9Z,12Z-octadecadienoic acid), fundamentally compromises analytical and functional models [1]. While both are C18:2 fatty acids with identical molecular weights, linoleic acid is an exogenous dietary lipid, whereas sebaleic acid is an endogenous sebum-specific metabolite. In lipidomic workflows, using linoleic acid as a proxy leads to co-elution errors and misquantification of sebaceous gland activity [2]. Functionally, the distinct double-bond positions mean that environmental ozonolysis of sebaleic acid yields specific ω-10 cleavage products like decanal, whereas linoleic acid yields hexanal [3]. Furthermore, sebaleic acid is uniquely metabolized by 5-lipoxygenase into potent sebaceous chemoattractants, a pathway that generic C18:2 or C16:1 substitutes cannot replicate, rendering them invalid for acne and skin inflammation modeling.

Substitution Risk

References

- [1] Ferreri, C., et al. 'Hexadecenoic fatty acid positional isomers and de novo PUFA synthesis in colon cancer cells.' Int. J. Mol. Sci. 20 (2019): 832.

- [2] Emmert, H., et al. 'Effects of Atopic Dermatitis and Gender on Sebum Lipid Mediator and Fatty Acid Profiles.' Prostaglandins, Leukotrienes and Essential Fatty Acids 174 (2021): 102352.

- [3] Wisthaler, A., et al. 'Quantifying Ozone-Dependent Emissions of Volatile Organic Compounds from the Human Body.' Environmental Science & Technology 57.35 (2023): 13122-13131.

Chromatographic Differentiation in Sebum Lipidomics

In high-resolution lipidomic profiling, sebaleic acid and linoleic acid present identical precursor masses (m/z 279.23 in negative ion mode) but represent entirely different biological origins (endogenous vs. exogenous). Studies demonstrate that without an authentic sebaleic acid standard, standard C18:2n-6 (linoleic acid) calibrations cause severe misidentification due to overlapping retention times on standard analytical columns [1]. Procurement of exact sebaleic acid standards is mandatory to establish precise GC-CACI-MS/MS or LC-MS/MS retention time libraries for human sebum analysis [2].

| Evidence Dimension | Chromatographic resolution and biological origin |

| Target Compound Data | Sebaleic acid (5Z,8Z-18:2): Endogenous de novo sebum marker |

| Comparator Or Baseline | Linoleic acid (9Z,12Z-18:2): Exogenous dietary lipid |

| Quantified Difference | Isobaric (m/z 279.23) but structurally distinct, requiring exact reference standards to prevent misattribution in uncalibrated C18:2 sebum assays. |

| Conditions | GC-MS/MS and LC-MS/MS lipidomic profiling of human skin surface lipids. |

Buyers must procure sebaleic acid to accurately calibrate mass spectrometry equipment for sebum profiling, as generic C18:2 standards will invalidate the lipidomic data.

Indoor Air Chemistry & Ozone-Reactive VOC Yields

Sebaleic acid is a critical reactant in indoor environmental chemistry, reacting rapidly with ambient ozone. Because its distal double bond is located at the ω-10 position, ozonolysis of sebaleic acid (and its precursor sapienic acid) specifically generates decanal. In contrast, the ozonolysis of linoleic acid generates hexanal, and squalene generates acetone and 6-MHO [1]. Environmental chamber studies show that ω-10 skin lipids contribute to a specific decanal surface yield of approximately 2.7% at 10-37 ppb ozone, a chemical signature impossible to reproduce with generic fatty acid substitutes [2].

| Evidence Dimension | Ozonolysis volatile organic compound (VOC) yield |

| Target Compound Data | Sebaleic acid: Yields decanal (ω-10 cleavage) and 4-oxopentanal |

| Comparator Or Baseline | Linoleic acid: Yields hexanal; Squalene: Yields acetone and 6-MHO |

| Quantified Difference | 100% divergence in primary volatile cleavage products; sebaleic acid is required to model the ~2.7% decanal yield specific to human skin-ozone interactions. |

| Conditions | Gas-phase ozone reactions (10-37 ppb O3) on simulated human skin surfaces. |

Environmental and indoor air quality researchers must use sebaleic acid to accurately simulate human-associated VOC emissions and ozone depletion rates.

Substrate Specificity in 5-Lipoxygenase Pathways

In dermatological models of inflammation, sebaleic acid serves as a unique substrate for human neutrophil 5-lipoxygenase (5-LO). While sapienic acid (C16:1) has antibacterial properties, it lacks the diene structure required for 5-LO conversion. Sebaleic acid is specifically oxidized to 5-hydroperoxy-6,8-octadecadienoic acid and subsequently to 5-oxo-8-cis-octadecenoic acid, a potent granulocyte chemoattractant [1]. This specific lipid peroxidation pathway cannot be modeled using linoleic acid or sapienic acid, making sebaleic acid an indispensable reagent for in vitro acne and sebaceous inflammation assays.

| Evidence Dimension | Enzymatic conversion to neutrophil chemoattractants |

| Target Compound Data | Sebaleic acid: Converted by 5-LO to 5-oxo-8-cis-octadecenoic acid |

| Comparator Or Baseline | Sapienic acid (C16:1): Not a substrate for 5-LO; Linoleic acid: Converted to different oxylipins (e.g., 9-HODE/13-HODE) |

| Quantified Difference | Exclusive precursor to 5-oxo-8-cis-octadecenoic acid in human neutrophils, driving localized sebaceous inflammation. |

| Conditions | In vitro human neutrophil 5-lipoxygenase enzymatic assays. |

Procurement of sebaleic acid is essential for cosmetic and pharmaceutical R&D targeting sebum-specific inflammatory pathways, such as acne vulgaris.

Reference Standards for Clinical Lipidomics

Sebaleic acid is strictly required as an analytical standard to calibrate GC-MS and LC-MS/MS instruments for dermatological lipidomics. It enables the precise differentiation of endogenous sebaceous gland output (sebaleic acid) from dietary lipid accumulation (linoleic acid) in studies of atopic dermatitis, acne, and sebocyte maturation [1].

Indoor Air Quality & Environmental Chamber Modeling

In environmental chemistry, sebaleic acid is formulated into artificial human skin surface lipid (SSL) mixtures. These mixtures are applied to test surfaces in environmental chambers to accurately measure ozone deposition velocities and quantify the emission of specific human-associated VOCs, such as decanal and 4-oxopentanal, under varying indoor ozone concentrations [2].

Sebum-Mimetic Formulations for Cosmetic Testing

For the rigorous testing of cosmetics, cleansers, and topical acne treatments, sebaleic acid is incorporated into synthetic sebum. Its inclusion ensures that the formulation accurately mimics the specific lipid peroxidation susceptibility and microbial (e.g., C. acnes) interaction profile of true human sebum, which cannot be achieved using generic plant oils or simple saturated fatty acids [3].

Application Fit Matrix

References

- [1] Zambonin, C., et al. 'Characterization of double bond position in free fatty acids of human sebum.' Analytical Biochemistry 680 (2025): 115312.

- [2] Wisthaler, A., et al. 'Quantifying Ozone-Dependent Emissions of Volatile Organic Compounds from the Human Body.' Environmental Science & Technology 57.35 (2023): 13122-13131.

- [3] Ottaviani, M., et al. 'Lipid Mediators in Acne.' Mediators of Inflammation 2010 (2010): 858176.

XLogP3

Explore Compound Types